

Scale-Up Synthesis of 3,4-Pyridinedimethanol: Application Notes and Protocols

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Compound of Interest

Compound Name: [4-(Hydroxymethyl)pyridin-3-yl]methanol

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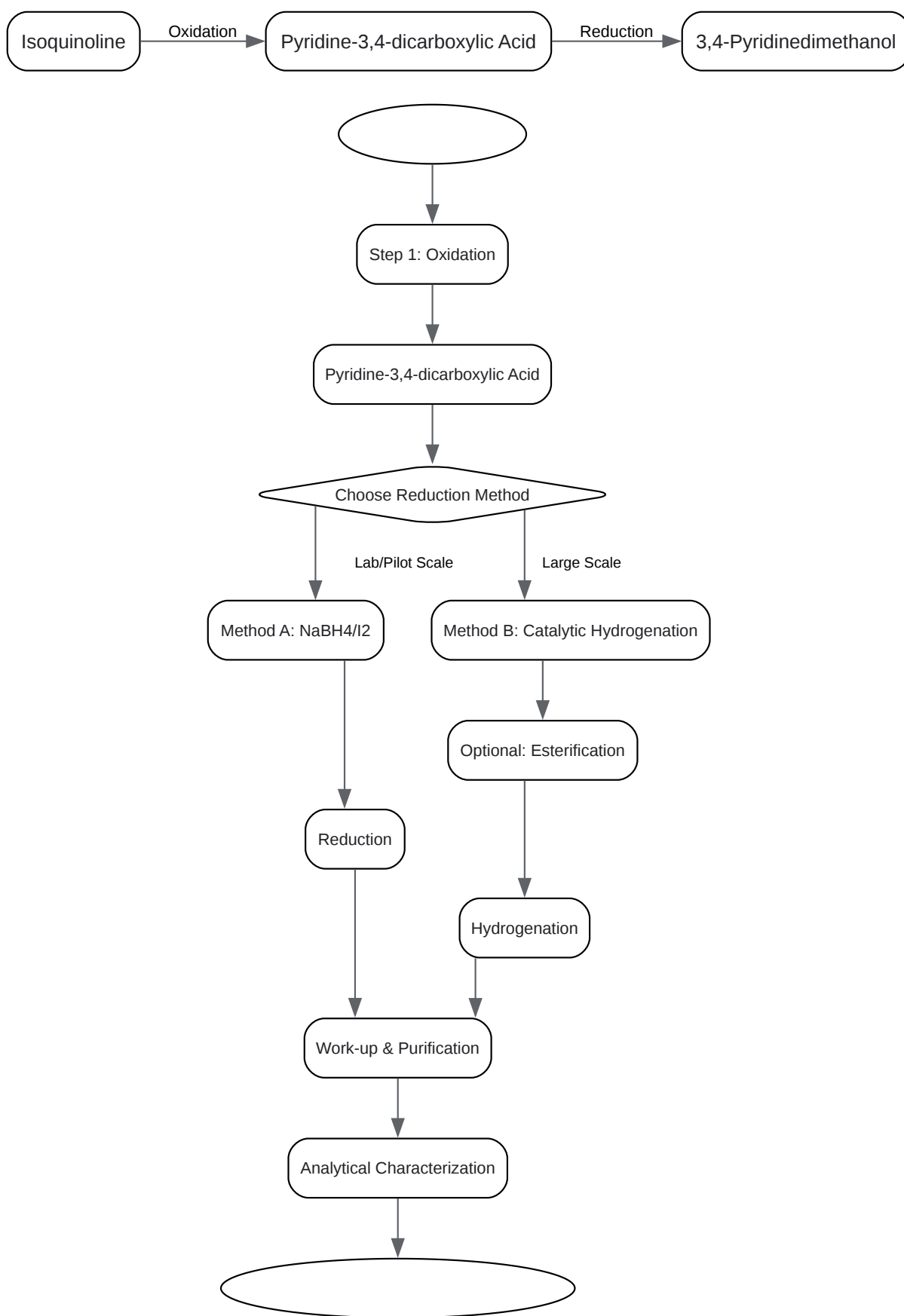
Introduction

3,4-Pyridinedimethanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its vicinal hydroxymethyl groups on the pyridine ring offer versatile handles for further chemical modifications. As the demand for novel therapeutics grows, the need for robust and scalable synthetic routes to such intermediates becomes increasingly critical.

These application notes provide detailed protocols and scale-up considerations for the synthesis of 3,4-pyridinedimethanol, focusing on a practical two-step approach: the oxidation of isoquinoline to pyridine-3,4-dicarboxylic acid, followed by its reduction to the target diol. Two alternative reduction methods are presented to offer flexibility based on available equipment and scale.

Synthetic Strategy Overview

The overall synthetic workflow for the preparation of 3,4-pyridinedimethanol is depicted below. The process begins with the oxidative cleavage of the benzene ring of isoquinoline to yield pyridine-3,4-dicarboxylic acid. This intermediate is then reduced to the final product.



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